molecular formula C15H16N2O3S2 B5718837 N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide

N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide

Cat. No. B5718837
M. Wt: 336.4 g/mol
InChI Key: QVNZQPBVVWYUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide, commonly known as AMPP, is a synthetic compound with potential applications in the field of medicinal chemistry. It is classified as a sulfonamide-based compound and has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of AMPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Specifically, AMPP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation. Additionally, AMPP has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to a reduction in cancer cell growth.
Biochemical and Physiological Effects
AMPP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that AMPP can inhibit the growth of breast cancer cells and induce apoptosis (programmed cell death) in these cells. Additionally, AMPP has been shown to reduce the production of inflammatory cytokines in vitro. In vivo studies in animal models have shown that AMPP can reduce the growth of breast tumors and reduce inflammation in arthritic joints.

Advantages and Limitations for Lab Experiments

AMPP has several advantages for lab experiments. It is relatively easy to synthesize and has good stability, making it suitable for long-term storage. Additionally, AMPP has been shown to exhibit good selectivity for COX-2 and HDAC inhibition, which makes it a useful tool compound for studying these enzymes. However, there are also limitations to using AMPP in lab experiments. It has relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, AMPP has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.

Future Directions

For research on AMPP include the development of new anti-inflammatory and anti-cancer drugs, as well as further studies on its pharmacokinetics and toxicity.

Synthesis Methods

AMPP can be synthesized using a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 4-methylphenyl thioacetate, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure AMPP. This synthesis method has been optimized to produce high yields of AMPP with good purity and reproducibility.

Scientific Research Applications

AMPP has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, AMPP has been shown to have anti-cancer properties, specifically against breast cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-11-2-6-13(7-3-11)21-10-15(18)17-12-4-8-14(9-5-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNZQPBVVWYUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

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